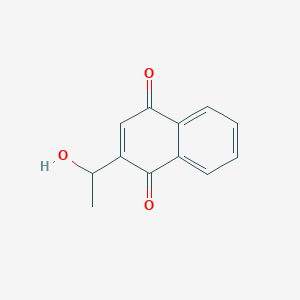

2-(1-Hydroxyethyl)naphthalene-1,4-dione

CAS No.: 55720-84-8

Cat. No.: VC15975697

Molecular Formula: C12H10O3

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55720-84-8 |

|---|---|

| Molecular Formula | C12H10O3 |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | 2-(1-hydroxyethyl)naphthalene-1,4-dione |

| Standard InChI | InChI=1S/C12H10O3/c1-7(13)10-6-11(14)8-4-2-3-5-9(8)12(10)15/h2-7,13H,1H3 |

| Standard InChI Key | IFGYOGFPTOLNSE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC(=O)C2=CC=CC=C2C1=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

2-(1-Hydroxyethyl)naphthalene-1,4-dione belongs to the naphthoquinone class, featuring a bicyclic aromatic system with two ketone groups at positions 1 and 4. The hydroxyethyl group at position 2 distinguishes it from simpler naphthoquinones like lawsone (2-hydroxy-1,4-naphthoquinone) . This substitution introduces both hydrophilic and steric effects, potentially enhancing solubility and altering electronic properties compared to unsubstituted analogs.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 202.21 g/mol | |

| CAS Registry Number | 55720-84-8 | |

| Melting Point | Not reported | - |

| Water Solubility (20°C) | Not reported | - |

| logP | Estimated 1.38–2.1* |

*Derived from analogous naphthoquinones .

The absence of experimental data on melting point, solubility, and spectral characteristics underscores the need for further characterization. Comparative analysis with lawsone (, logP 1.38) suggests that the hydroxyethyl group may moderately increase hydrophilicity, though this remains speculative without direct measurements.

Synthetic Methodologies

Established Routes

Current synthesis strategies for 2-(1-Hydroxyethyl)naphthalene-1,4-dione involve functionalizing pre-existing naphthoquinone frameworks. A common approach is the nucleophilic addition of ethanol derivatives to 2-chloro-1,4-naphthoquinone intermediates, followed by oxidation or deprotection steps . For example, 2,3-dichloro-1,4-naphthoquinone has been used as a precursor for introducing hydroxyl and alkyl groups via nucleophilic substitution .

Table 2: Representative Synthetic Pathway

Biological Activity and Mechanistic Insights

Antibacterial and Antifungal Activity

Lawsone derivatives exhibit broad-spectrum antimicrobial activity, with MIC values ranging from 8–64 µg/mL against Staphylococcus aureus and Candida albicans . The electron-deficient quinone moiety likely contributes to redox cycling and reactive oxygen species (ROS) generation, mechanisms that could extend to 2-(1-Hydroxyethyl)naphthalene-1,4-dione .

Research Challenges and Future Directions

Pharmacokinetic Optimization

The compound’s pharmacokinetic profile—including absorption, distribution, and metabolic stability—remains unstudied. Structural modifications, such as prodrug formulations or PEGylation, could address potential solubility limitations .

Target Identification

Computational docking studies with proteins like PI3Kγ (PDB: 7JUI) may elucidate binding modes and guide structure-activity relationship (SAR) campaigns . Preliminary models suggest that the hydroxyethyl group could occupy hydrophobic pockets adjacent to ATP-binding sites .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume